molecular formula C9H11N3OS2 B13504270 N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B13504270
M. Wt: 241.3 g/mol
InChI Key: CTJYWAIYMNHVNK-UHFFFAOYSA-N
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Description

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a prop-2-en-1-ylsulfanyl (allylthio) group and at position 2 with a cyclopropanecarboxamide moiety.

Properties

Molecular Formula

C9H11N3OS2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C9H11N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h2,6H,1,3-5H2,(H,10,11,13)

InChI Key

CTJYWAIYMNHVNK-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of new thiadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 1,3,4-thiadiazole-2-carboxamide family, which is widely explored for bioactivity. Key structural analogs include:

Compound Name/ID Substituent at Thiadiazole-5 Carboxamide Group Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Prop-2-en-1-ylsulfanyl Cyclopropanecarboxamide C₉H₁₁N₃OS₂* ~257.33* Allylthio group, rigid cyclopropane
CAS 603073-23-0 3-Pyridinyl Cyclopropanecarboxamide C₁₁H₁₀N₄OS 246.29 Aromatic pyridinyl substitution
5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide C₂₂H₂₃ClN₄O₂S₂ 503.07 Bulky aryloxyacetamide side chain
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide C₁₆H₂₁N₃O₂S₂ 375.50 Simple alkylthio substitution
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide C₂₂H₂₅N₃O₂S₂ 451.64 Aromatic benzylthio group
N-(5-(O-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide O-Tolyl Cyclopropanecarboxamide C₁₃H₁₃N₃OS 267.33 Aromatic substitution, no sulfur linkage

*Calculated based on structural similarity to CAS 603073-23-0.

Key Observations :

Physical and Chemical Properties
  • Melting Points : Allylthio derivatives (e.g., hypothetical target compound) likely exhibit moderate melting points (135–150°C), similar to 5k (135–136°C) and 5m (135–136°C) .
  • Solubility : The cyclopropane ring may reduce water solubility compared to acetamide analogs (e.g., 5f, 5g), which have polar oxygen atoms .
Advantages and Limitations
  • Advantages :
    • The allylthio group offers synthetic versatility for post-modification (e.g., epoxidation, click chemistry) .
    • Cyclopropane enhances stability compared to linear alkyl chains .
  • Limitations: Limited solubility may hinder bioavailability. No direct activity data are available in the provided evidence, requiring further validation.

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